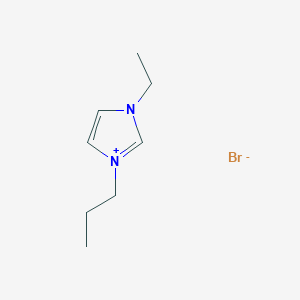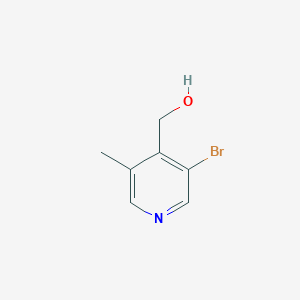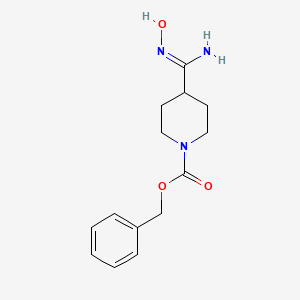
1-Ethyl-3-propylimidazolium bromide; 98%
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Ethyl-3-propylimidazolium bromide is a compound with the molecular formula C8H15BrN2 . It is an imidazolium salt that has been used in various applications, including as a solvent and in electrochemical synthesis .
Molecular Structure Analysis
The molecular weight of 1-Ethyl-3-propylimidazolium bromide is 219.12 g/mol . Its IUPAC name is 1-ethyl-3-propylimidazol-3-ium bromide . The InChI string and Canonical SMILES are also available for further structural analysis .Physical And Chemical Properties Analysis
1-Ethyl-3-propylimidazolium bromide has a hydrogen bond donor count of 0 and a hydrogen bond acceptor count of 1 . It has a rotatable bond count of 3 . The topological polar surface area is 8.8 Ų .Scientific Research Applications
1-Ethyl-3-propylimidazolium bromide; 98% has been used in a variety of scientific research applications, including synthesis of organic compounds, as a catalyst for chemical reactions, and as an electrolyte in electrochemical cells. In organic synthesis, 1-Ethyl-3-propylimidazolium bromide; 98% can be used as a solvent for the synthesis of organic compounds, as well as a reagent for the preparation of esters, amides, and other organic compounds. Additionally, 1-Ethyl-3-propylimidazolium bromide; 98% can be used as a catalyst for the synthesis of polymers, such as polyurethanes and polyesters. Furthermore, 1-Ethyl-3-propylimidazolium bromide; 98% is an effective electrolyte for electrochemical cells, as it is highly soluble in water and has a low viscosity.
Mechanism of Action
Target of Action
1-Ethyl-3-propylimidazolium bromide is an imidazolium salt . It has been reported to have antimalarial activity, suggesting that its primary targets could be the proteins or enzymes involved in the life cycle of the malaria parasite .
Mode of Action
As an imidazolium salt, it may interact with its targets through ionic interactions or hydrogen bonding
Biochemical Pathways
Given its reported antimalarial activity, it may interfere with the biochemical pathways essential for the survival and replication of the malaria parasite .
Result of Action
Given its reported antimalarial activity, it may induce changes at the molecular and cellular levels that inhibit the growth or replication of the malaria parasite .
Action Environment
Environmental factors can influence the action, efficacy, and stability of 1-Ethyl-3-propylimidazolium bromide. For instance, factors such as temperature and pH can affect the stability of the compound and its interaction with its targets . Moreover, the presence of other substances in the environment, such as other drugs or biological molecules, can also influence its action and efficacy .
Advantages and Limitations for Lab Experiments
The main advantage of using 1-Ethyl-3-propylimidazolium bromide; 98% in laboratory experiments is its low toxicity and non-irritating nature. Additionally, 1-Ethyl-3-propylimidazolium bromide; 98% is biodegradable, meaning it can be broken down naturally by microorganisms in the environment. Furthermore, 1-Ethyl-3-propylimidazolium bromide; 98% is highly soluble in water and has a low viscosity, making it an effective electrolyte for electrochemical cells. However, 1-Ethyl-3-propylimidazolium bromide; 98% is only stable in neutral pH solutions, and is not suitable for use in acidic or basic solutions. Additionally, 1-Ethyl-3-propylimidazolium bromide; 98% is not suitable for use in the synthesis of highly reactive compounds, as it can be reduced to form potentially hazardous byproducts.
Future Directions
As 1-Ethyl-3-propylimidazolium bromide; 98% is a relatively new compound, there are several potential future directions for its use. One potential direction is the use of 1-Ethyl-3-propylimidazolium bromide; 98% as a solvent for the synthesis of organic compounds. Additionally, 1-Ethyl-3-propylimidazolium bromide; 98% could be used as a reagent for the preparation of esters, amides, and other organic compounds. Furthermore, 1-Ethyl-3-propylimidazolium bromide; 98% could be used as a catalyst for the synthesis of polymers, such as polyurethanes and polyesters. Finally, 1-Ethyl-3-propylimidazolium bromide; 98% could be used as an electrolyte in electrochemical cells, allowing for the transfer of electrons between two electrodes.
Synthesis Methods
1-Ethyl-3-propylimidazolium bromide; 98% can be synthesized from the reaction of 1-ethyl-3-methylimidazolium bromide (EMIB) and propylene oxide in the presence of a base catalyst. The reaction proceeds in two steps, with the first step involving the addition of propylene oxide to the imidazolium ring of EMIB, and the second step involving the subsequent dehydration of the product to form 1-Ethyl-3-propylimidazolium bromide; 98%. The reaction is typically carried out in an aqueous solution at a temperature of 60-70°C, with a base catalyst such as sodium hydroxide or potassium hydroxide.
Safety and Hazards
The safety data sheet for 1-Ethyl-3-propylimidazolium bromide indicates that it is not yet fully tested, and risks cannot be excluded if the product is handled inappropriately . It is advised to avoid contact with skin or inhalation of spillage, dust, or vapor . In case of contact, immediate medical attention is recommended .
properties
IUPAC Name |
1-ethyl-3-propylimidazol-3-ium;bromide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H15N2.BrH/c1-3-5-10-7-6-9(4-2)8-10;/h6-8H,3-5H2,1-2H3;1H/q+1;/p-1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DWBYGJUDBYCOIN-UHFFFAOYSA-M |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC[N+]1=CN(C=C1)CC.[Br-] |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H15BrN2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
219.12 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.










![(2-{2-[2-(2-Hydroxy-ethoxy)-ethoxy]-ethoxy}-ethyl)phosphonic acid](/img/structure/B6359320.png)
![1,3-Bis[4-(trifluoromethoxy)phenyl]dimethylamine](/img/structure/B6359332.png)
![4-Methoxy-N-[4-(trifluoromethyl)phenyl]benzenesulfonamide, 97%](/img/structure/B6359336.png)

